
Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its copper center and four methoxyphenyl groups attached to the porphyrin ring, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide typically involves the following steps:
Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction of pyrrole and an aldehyde, followed by oxidation.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via a substitution reaction, where the porphyrin ring reacts with a methoxyphenyl halide under basic conditions.
Metalation with Copper: The final step involves the insertion of a copper ion into the porphyrin ring. This is achieved by reacting the porphyrin with a copper salt, such as copper(II) acetate, in a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
化学反应分析
Types of Reactions
Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to form lower oxidation states of copper.
Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Higher oxidation states of copper complexes.
Reduction: Lower oxidation states of copper complexes.
Substitution: Porphyrin derivatives with different functional groups.
科学研究应用
Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential role in mimicking natural enzymes and its interactions with biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the development of sensors and electronic devices due to its unique electronic properties.
作用机制
The mechanism by which Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide exerts its effects involves:
Molecular Targets: The copper center interacts with various substrates, facilitating electron transfer reactions.
Pathways Involved: The compound can generate reactive oxygen species, which can induce oxidative stress in biological systems. This property is particularly useful in photodynamic therapy, where light activation leads to the production of reactive oxygen species that can kill cancer cells.
相似化合物的比较
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Similar structure but with carboxyphenyl groups instead of methoxyphenyl groups.
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin: Contains pentafluorophenyl groups, which alter its electronic properties.
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin: Features trimethylammoniophenyl groups, making it more hydrophilic.
Uniqueness
Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide is unique due to its methoxyphenyl groups, which enhance its solubility in organic solvents and its copper center, which provides distinct catalytic and electronic properties.
属性
分子式 |
C48H38CuN4O4-2 |
|---|---|
分子量 |
798.4 g/mol |
IUPAC 名称 |
copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide |
InChI |
InChI=1S/C48H38N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-23,25-26,28H,24,27H2,1-4H3;/q-4;+2 |
InChI 键 |
IGNJZSVPAQJUEF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C3CC=C([N-]3)C(=C4C=CC(=C(C5=CCC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)OC)[N-]5)C8=CC=C(C=C8)OC)[N-]4)C9=CC=C(C=C9)OC.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12444514.png)
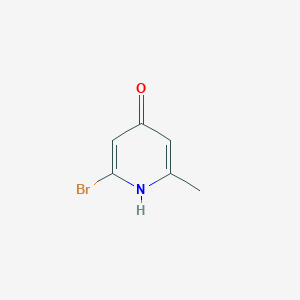
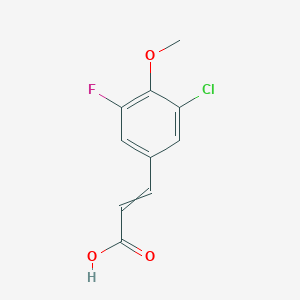
![N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12444530.png)
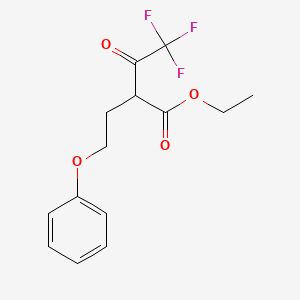
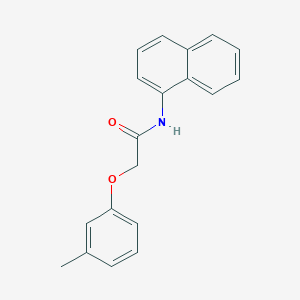
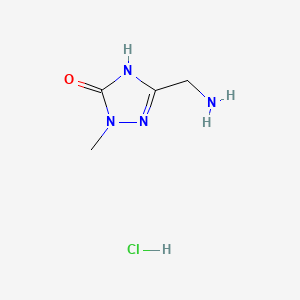
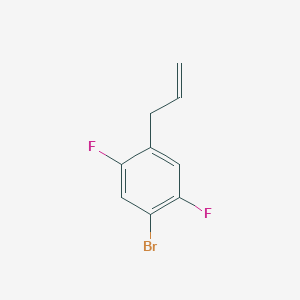

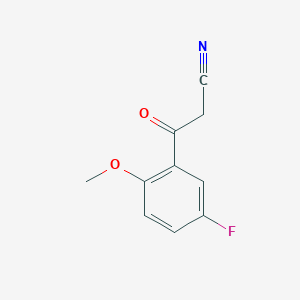
![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)


![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12444594.png)
